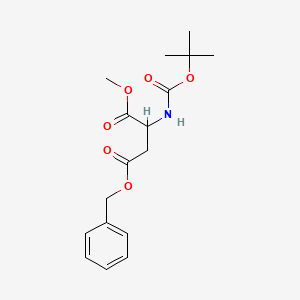









|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[C@@H:4]([NH2:16])[CH2:5][C:6]([O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7].C(OC(=O)CC(N[C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34])C(O)=O)C1C=CC=CC=1.C1(C)C=CC=CC=1.C[Si](C=[N+]=[N-])(C)C>CO>[CH3:1][O:2][C:3](=[O:17])[CH:4]([NH:16][C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34])[CH2:5][C:6]([O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC([C@H](CC(=O)OCC1=CC=CC=C1)N)=O
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
58 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|


|
Type
|
CUSTOM
|
|
Details
|
After stirring for ten minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
the reaction was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by silica gel chromatography (10–30% ethyl acetate/hexane)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(CC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21.2 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |









|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[C@@H:4]([NH2:16])[CH2:5][C:6]([O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7].C(OC(=O)CC(N[C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34])C(O)=O)C1C=CC=CC=1.C1(C)C=CC=CC=1.C[Si](C=[N+]=[N-])(C)C>CO>[CH3:1][O:2][C:3](=[O:17])[CH:4]([NH:16][C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34])[CH2:5][C:6]([O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC([C@H](CC(=O)OCC1=CC=CC=C1)N)=O
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
58 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|


|
Type
|
CUSTOM
|
|
Details
|
After stirring for ten minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
the reaction was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by silica gel chromatography (10–30% ethyl acetate/hexane)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(CC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21.2 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |